molecular formula C20H16N4OS2 B4876152 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide

Cat. No.: B4876152
M. Wt: 392.5 g/mol
InChI Key: KALPZBIJEKOVTC-UHFFFAOYSA-N
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Description

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and NF-κB. These enzymes and proteins play a crucial role in the inflammatory response, cancer progression, and microbial growth.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been reported to induce apoptosis in cancer cells and inhibit microbial growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide is its potential use as a therapeutic agent for various diseases. It has also been studied for its potential use as a diagnostic tool. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to study in vitro.

Future Directions

There are several future directions for the study of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide. One of the major areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to determine the exact mechanism of action of this compound and to identify its potential therapeutic targets. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide has been reported using various methods. One of the most common methods involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl bromide in the presence of potassium carbonate to yield 5-(benzylthio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with 2-methyl-4-quinolinecarboxylic acid chloride in the presence of triethylamine to yield this compound.

Scientific Research Applications

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide has been studied extensively for its potential applications in medicine and pharmacology. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential use as a diagnostic tool for various diseases.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-13-11-16(15-9-5-6-10-17(15)21-13)18(25)22-19-23-24-20(27-19)26-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALPZBIJEKOVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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